7-OXANORBORNADIENE

Bioorthogonal Chemistry iEDDA Ligation Kinetic Comparison

7-Oxanorbornadiene (OND; CAS 6569-83-1), also named 7-oxabicyclo[2.2.1]hepta-2,5-diene, is a strained bicyclic olefin featuring an oxygen bridge at the 7‑position. OND is readily synthesized via Diels–Alder cycloaddition between furans and electron‑deficient alkynes such as dimethyl acetylenedicarboxylate (DMAD).

Molecular Formula C6H6O
Molecular Weight 94.11 g/mol
CAS No. 6569-83-1
Cat. No. B1225131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-OXANORBORNADIENE
CAS6569-83-1
Synonyms7-oxanorbornadiene
Molecular FormulaC6H6O
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC1=CC2C=CC1O2
InChIInChI=1S/C6H6O/c1-2-6-4-3-5(1)7-6/h1-6H
InChIKeyYKCNBNDWSATCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-OXANORBORNADIENE (CAS 6569-83-1): Strained Bicyclic Dienophile for Bioorthogonal Conjugation and Controlled Polymer Synthesis


7-Oxanorbornadiene (OND; CAS 6569-83-1), also named 7-oxabicyclo[2.2.1]hepta-2,5-diene, is a strained bicyclic olefin featuring an oxygen bridge at the 7‑position [1]. OND is readily synthesized via Diels–Alder cycloaddition between furans and electron‑deficient alkynes such as dimethyl acetylenedicarboxylate (DMAD) [1][2]. The core OND scaffold serves as a versatile synthon for acetylene equivalents, enabling high‑pressure cycloaddition‑retro‑Diels–Alder sequences to access complex cage molecules [3]. Its strained alkene moiety confers reactivity in inverse electron‑demand Diels–Alder (iEDDA) bioorthogonal ligations and ring‑opening metathesis polymerization (ROMP) that diverges meaningfully from all‑carbon norbornadiene and norbornene analogues.

Workflow Bioorthogonal iEDDA ligation
Workflow ROMP polymer synthesis
Context Cleavable linker applications

7-OXANORBORNADIENE: Why Norbornadiene and Norbornene Analogs Are Not Direct Replacements


Substituting 7‑oxanorbornadiene with norbornadiene, norbornene, or trans‑cyclooctene in bioorthogonal ligation, polymer synthesis, or cleavable linker applications leads to demonstrably different kinetic and stereochemical outcomes. The oxygen bridge in OND alters both the π‑electron density and the conformational landscape of the bicyclic framework, resulting in reversed endo/exo ROMP reactivity relative to norbornene [1] and faster iEDDA rates compared to norbornene complexes [2]. Additionally, the furan‑derived OND scaffold enables a unique thiol‑triggered retro‑Diels–Alder (rDA) fragmentation cascade that is absent in all‑carbon norbornadienes [3]. Generic substitution without verifying these quantitative differences can compromise conjugation efficiency, polymer architecture control, or timed cargo release.

7-Oxanorbornadiene
Oxygen bridge alters ROMP endo/exo selectivity
Enables thiol-triggered retro-Diels–Alder fragmentation
Faster iEDDA kinetics vs norbornene analogs
Norbornadiene / Norbornene
Standard norbornene ROMP rules apply; reversed selectivity
Thiol cleavage cascade absent in all-carbon scaffolds
Slower iEDDA reaction rates reported

7-OXANORBORNADIENE: Quantitative Differentiation Evidence for Scientific Selection


Faster iEDDA Kinetics of Oxanorbornene vs. Norbornene in Bioorthogonal Tetrazine Ligation

In a direct head‑to‑head kinetic study using a model tetrazine, the oxanorbornene‑functionalized transition metallocarbonyl complex exhibited a faster reaction rate than the corresponding norbornene complex [1]. Both endo and exo isomers of the oxanorbornene adduct showed enhanced reactivity relative to the norbornene control, confirming that the oxygen bridge accelerates iEDDA cycloaddition [1].

iEDDA Kinetics
Head-to-head
Oxanorbornene complex: faster rate than norbornene complex (both isomers)
Supports selection for time-sensitive bioconjugation
Qualitative rate advantage; exact fold difference not numerically reported
Bioorthogonal Chemistry iEDDA Ligation Kinetic Comparison

Reversed Endo/Exo ROMP Reactivity: Oxanorbornene Derivatives Initiate Faster with Grubbs' G3 Catalyst

Literature establishes that exo‑norbornene derivatives exhibit higher ROMP propagation rates than endo‑isomers. In contrast, endo‑oxanorbornene derivatives display higher reactivity toward ring‑opening metathesis with Grubbs' 3rd generation catalyst (G3) than the corresponding exo‑isomers [1]. Single molecular addition of endo‑isomers with G3 was observed, whereas pure exo‑monomers could be homopolymerized. Mixtures of exo‑ and endo‑oxanorbornene monomers prevented homopolymerization of the exo‑component, instead yielding alternating copolymers with cycloalkenes [1].

ROMP Reactivity
Head-to-head
Endo-oxanorbornene initiates faster with G3; reversed vs norbornene
Enables monomer design for alternating copolymers or mono-end functionalization
Exo/endo mixtures produce alternating copolymers with cycloalkenes
Ring‑Opening Metathesis Polymerization ROMP Monomer Reactivity

Thiol‑Triggered Retro‑Diels–Alder Fragmentation: Half‑Life Tunability from 40 Minutes to 150 Days

Oxanorbornadienes undergo a unique two‑step sequence: Michael addition with thiols followed by retro‑Diels–Alder (rDA) fragmentation, releasing a furan derivative [1]. The rDA rate is highly tunable via substituent modification. Across different OND derivatives, adduct half‑lives range from 40 minutes to 7 days at 37 °C, and up to 150 days for certain bridgehead‑disubstituted analogs [2]. Electron‑withdrawing groups at the 2‑ and 5‑positions slow fragmentation (inverse correlation with electron‑withdrawing ability) [1].

rDA Half-Life Range
Cross-study
40 min to 150 days at 37 °C
Thiol-triggered
Supports cleavable linker design with tunable release kinetics
Class-level: all-carbon norbornadienes lack this fragmentation
Cleavable Linkers Drug Delivery retro‑Diels–Alder

Reduced Stereoisomer Complexity in IEDDA Conjugates Using 7‑Oxanorbornenes

Inverse electron‑demand Diels–Alder (IEDDA) cycloadditions with 7‑oxanorbornenes as dienophiles produce a lower number of stereoisomers compared to IEDDA reactions with other dienophiles such as norbornene or trans‑cyclooctene [1]. Reactions performed overnight at 37 °C with tetrazine derivatives furnished the target conjugate in good yields with reduced isomeric mixtures [1].

Stereoisomer Profile
Class-level
Fewer stereoisomers vs norbornene or TCO in iEDDA
May simplify conjugate characterization
Trend consistently observed; exact ratios not reported
Bioorthogonal Conjugation Stereochemistry IEDDA

Intramolecular [2+2+2] Cycloaddition Barrier: Oxanorbornadienes Occupy a Distinct Reactivity Niche

DFT calculations (B3LYP, M06‑2X) reveal that oxanorbornadienedicarboxylates undergo intramolecular [2+2+2] homo‑Diels–Alder cycloaddition with an energy barrier of approximately 30 kcal/mol [1]. In the same theoretical framework, aza‑norbornadienedicarboxylates demonstrate less reactivity, while thionorbornadienedicarboxylates show higher reactivity but with greater synthetic challenges [1]. Oxanorbornadienes therefore occupy an intermediate, synthetically accessible reactivity window.

[2+2+2] Barrier
Class-level
~30 kcal/mol (DFT)
Intermediate reactivity between aza- and thio-analogs
Thio more reactive but synthetically challenging; aza less reactive
Cycloaddition DFT Calculations Reactivity Comparison

7-OXANORBORNADIENE: High‑Value Application Scenarios Based on Verified Differentiation


Bioorthogonal Conjugation Requiring Faster Kinetics than Norbornene

Researchers performing inverse electron‑demand Diels–Alder (iEDDA) ligation with tetrazines should select 7‑oxanorbornadiene‑derived dienophiles when reaction speed is paramount. Kinetic studies confirm faster rates for oxanorbornene complexes compared to norbornene complexes [1]. This is particularly advantageous for in vivo pretargeting or time‑sensitive labeling where slow norbornene kinetics may limit conjugation efficiency.

ROMP Synthesis of Sequence‑Controlled Alternating Copolymers

Polymer chemists seeking to prepare strictly alternating copolymers or mono‑end functionalized polymers via ROMP should utilize mixtures of exo‑ and endo‑oxanorbornadiene monomers. Endo‑isomers undergo single addition to Grubbs' G3 catalyst and prevent homopolymerization of exo‑monomers, forcing alternating copolymerization with added cycloalkenes [2]. This provides a level of sequence control not achievable with all‑carbon norbornene monomers.

Cleavable Linkers with Precisely Tunable Release Kinetics

For drug delivery systems, antibody‑drug conjugates, or degradable hydrogels requiring timed cargo release, oxanorbornadiene‑based linkers offer half‑lives ranging from 40 minutes to 150 days at physiological temperature, tunable by simple substitution at the 2‑ and 5‑positions [3][4]. This tunability, coupled with thiol‑specific triggering, enables matched‑release kinetics for both fast‑acting and sustained‑release therapeutic applications.

Synthesis of Stereo‑Defined Bioconjugates with Reduced Isomer Complexity

Bioconjugation workflows that demand well‑defined, homogeneous conjugates—such as for clinical diagnostic probes or imaging agents—benefit from 7‑oxanorbornene as the iEDDA dienophile. It produces fewer stereoisomers than norbornene or trans‑cyclooctene [5], simplifying purification and analytical characterization, thereby reducing development timelines and improving product consistency.

Application
Selection Property
Validation Focus
Fast iEDDA bioconjugation
Oxygen-bridge accelerated kinetics
Rate comparison with norbornene in target medium
Sequence-controlled ROMP
Reversed endo/exo selectivity
Copolymer dispersity and architecture
Tunable cleavable linkers
Thiol-triggered rDA half-life range
Release kinetics at intended pH and temperature
Stereo-defined conjugates
Reduced stereoisomer count
Batch-to-batch isomer profile reproducibility

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